molecular formula C7H7NO3S B129042 4-Formylbenzenesulfonamide CAS No. 3240-35-5

4-Formylbenzenesulfonamide

Cat. No. B129042
CAS RN: 3240-35-5
M. Wt: 185.2 g/mol
InChI Key: PCPUKVSTMLHXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylbenzenesulfonamide is a chemical compound that is part of the sulfonamide family, which is known for its significance in various biological applications. Although the provided papers do not directly discuss 4-Formylbenzenesulfonamide, they do provide insights into the synthesis and characterization of structurally related compounds, such as 4-methylbenzenesulfonamides and their derivatives . These related studies can help infer the properties and potential synthesis routes for 4-Formylbenzenesulfonamide.

Synthesis Analysis

The synthesis of 4-Formylbenzenesulfonamide can be inferred from the methodologies described for related compounds. For instance, the synthesis of 4-methylbenzenesulfonamides involves a two-step process starting with the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide . Similarly, the synthesis of 4-formylbenzene sulfonic acid, a closely related compound, is achieved through bromination, acidic hydrolysis, and oxidation, with a total yield of about 47.9% . These methods suggest potential pathways for synthesizing 4-Formylbenzenesulfonamide by adapting the initial reactants and conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is often elucidated using crystallographic techniques. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Although the exact structure of 4-Formylbenzenesulfonamide is not provided, similar crystallographic methods could be employed to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives, including 4-Formylbenzenesulfonamide, can be diverse. The papers discuss the formation of hydrogen bonds and C-H···π interactions in the crystal structures of these compounds . These interactions are crucial as they can influence the reactivity and the potential for forming further derivatives or participating in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Formylbenzenesulfonamide can be inferred from related sulfonamides. For instance, the crystallographic study provides details such as the density and reflection measurements of N-allyl-N-benzyl-4-methylbenzenesulfonamide . These properties are essential for understanding the behavior of the compound in different environments and can guide the development of applications in various fields, including pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 4-Formylbenzenesulfonamide is used in the synthesis of various aldehydes from aromatic nitriles (Es & Staskun, 2003).
  • It acts as a substituent in the design of tetra peripherally substituted Fe(ii) phthalocyanine, a potential oxidation catalyst, demonstrating remarkable stability under oxidative conditions (Işci et al., 2014).

Reactions and Structural Studies

  • The reaction of 2-formylbenzenesulfonyl chloride with primary amines leads to the formation of sulfonamido Schiff bases or 2-formylbenzenesulfonamides, demonstrating varied behavior in different phases (Rajeev et al., 1994).
  • NMR studies have been conducted on the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases, providing insights into the interaction dynamics and structural organization (Dugad & Gerig, 1988).

Application in Drug Development and Analysis

  • 4-Formylbenzenesulfonamide derivatives have been synthesized and evaluated for inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, contributing to drug development for conditions like Alzheimer's (Soyer et al., 2016).
  • The compound has been studied for its potential as an anticancer agent, particularly in inducing apoptosis and autophagy pathways (Gul et al., 2018).

Versatility in Chemical Synthesis

  • 4-Formylbenzenesulfonamide is used in the preparation of secondary amines and as a protective group in chemical synthesis, highlighting its versatility and effectiveness in different chemical transformations (Fukuyama et al., 1995).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word 'Warning’ . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-formylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUKVSTMLHXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186114
Record name 4-Sulfamoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylbenzenesulfonamide

CAS RN

3240-35-5
Record name 4-Sulfamoylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Sulfamoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FORMYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H09AK2C6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 4-(hydroxymethyl)benzenesulfonamide (Step 3) (3.75 g, 20 mmol) in a mixture of acetone (250 ml) and methylene chloride (250 ml), pyridinium chlorochromate (6.47 g, 30 mmol) was added. After stirring at room temperature for 5 hours, the reaction mixture was diluted with ether and filtered through a short silica gel column. The column was eluted with hexane/ethyl acetate, (1/1). The fractions containing the desired material were combined and concentrated to give a white solid (2.0 g, 53%): mp 104-106° C. Anal Calc'd. for C7H7NSO3 : C, 45.40; H, 3.81; N, 7.56; S, 17.31. Found: C, 45.61; H, 3.59; N, 7.18; S, 16.27.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
53%

Synthesis routes and methods II

Procedure details

A solution of ammonia (0.5 M in 1,4-dioxane, 5 mL) was added to 4-formylbenzenesulfonyl chloride (0.5 g), followed by DCM (10 mL). The reaction mixture was stirred vigorously for 3 h at RT, then concentrated under reduced pressure. The crude residue was purified by flash chromatography to afford 4-formyl-benzenesulfonamide. MS=183.9 [M−H]−.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Formylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Formylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Formylbenzenesulfonamide
Reactant of Route 4
4-Formylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Formylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Formylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.